molecular formula C22H26O6 B1588857 Di-p-methylbenzylidenesorbitol CAS No. 54686-97-4

Di-p-methylbenzylidenesorbitol

Cat. No.: B1588857
CAS No.: 54686-97-4
M. Wt: 386.4 g/mol
InChI Key: LQAFKEDMOAMGAK-UHFFFAOYSA-N
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Description

Di-p-methylbenzylidenesorbitol is a chemical compound derived from sorbitol, a sugar alcohol. It is known for its amphiphilic nature, possessing both hydrophobic phenyl groups and hydrophilic hydroxyl groups. This compound is widely used as a nucleating agent in crystalline polymers to enhance nucleation rates and alter optical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-p-methylbenzylidenesorbitol is synthesized through the condensation reaction of sorbitol with p-methylbenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where sorbitol and p-methylbenzaldehyde are mixed with an acid catalyst. The reaction is monitored for optimal yield, and the product is purified using industrial crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Di-p-methylbenzylidenesorbitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol
  • 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol

Comparison: Di-p-methylbenzylidenesorbitol is unique due to its specific substitution pattern on the benzylidene groups, which imparts distinct nucleating properties compared to other sorbitol derivatives. Its ability to enhance the mechanical and optical properties of polymers makes it a valuable compound in various industrial applications .

Properties

IUPAC Name

1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFKEDMOAMGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860672
Record name 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81541-12-0, 93379-37-4, 54686-97-4
Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, bis-O-[(4-methylphenyl)methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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